Uprosertib hydrochloride
Overview
Description
Uprosertib, also known as GSK2141795, is a small molecule that has been used in trials studying the treatment of various types of cancer, including melanoma, solid tumors, cervical cancer, and HER2/Neu Negative . It belongs to the class of organic compounds known as amphetamines and derivatives, which are organic compounds containing or derived from 1-phenylpropan-2-amine .
Molecular Structure Analysis
Uprosertib has a molecular formula of C18H16Cl2F2N4O2 and an average molecular weight of 429.25 . The hydrochloride form of Uprosertib has a molecular formula of C18H17Cl3F2N4O2 and an average molecular weight of 465.71 .Physical And Chemical Properties Analysis
Uprosertib hydrochloride has a water solubility of 0.0351 mg/mL, a logP of 3.26 (ALOGPS) and 2.59 (Chemaxon), and a logS of -4.1 (ALOGPS). It has a pKa (Strongest Acidic) of 14.04 and a pKa (Strongest Basic) of 9.02. It has a physiological charge of 1, a hydrogen acceptor count of 3, and a hydrogen donor count of 2 .Scientific Research Applications
1. Cancer Treatment Research
Uprosertib hydrochloride has been investigated for its potential in cancer treatment. A study by (Tolcher et al., 2020) focused on a phase I dose-escalation trial of uprosertib in combination with trametinib in patients with solid tumors. This study aimed to determine the safety, tolerability, and recommended phase II doses for patients with specific types of cancer. However, the study found that continuous and intermittent dosing of trametinib in combination with uprosertib was not well-tolerated, and minimal clinical activity was observed in all schedules tested.
2. Resistance to Cancer Treatment
Another aspect of research on uprosertib hydrochloride involves its resistance mechanisms in cancer treatment. (Barnes et al., 2020) investigated how lactic acidosis induces resistance to uprosertib in colon cancer cells. The study found that lactic acid-induced resistance to uprosertib was characterized by increased cell survival and reduced apoptosis, suggesting that inhibiting lactate transport or oxidative metabolism could potentially reverse this resistance.
3. Drug Resistance in Breast Cancer
Uprosertib is also being studied for its role in overcoming drug resistance in breast cancer. A comprehensive review by (Kaboli et al., 2020) discusses the potential of uprosertib as part of Akt-targeted therapy in breast cancer treatment. The review addresses the challenges of chemoresistance in breast cancer and the role of Akt inhibitors like uprosertib in potentially controlling cancer progression and immunosuppression.
Safety and Hazards
properties
IUPAC Name |
N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)furan-2-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2F2N4O2.ClH/c1-26-16(12(19)8-24-26)11-6-15(28-17(11)20)18(27)25-10(7-23)4-9-2-3-13(21)14(22)5-9;/h2-3,5-6,8,10H,4,7,23H2,1H3,(H,25,27);1H/t10-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPFKCIDRPWAFU-PPHPATTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C2=C(OC(=C2)C(=O)NC(CC3=CC(=C(C=C3)F)F)CN)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C=N1)Cl)C2=C(OC(=C2)C(=O)N[C@@H](CC3=CC(=C(C=C3)F)F)CN)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl3F2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Uprosertib hydrochloride | |
CAS RN |
1047635-80-2 | |
Record name | Uprosertib hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1047635802 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | UPROSERTIB HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50IE5H22B2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.